![molecular formula C31H38O17 B14045113 [(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate](/img/structure/B14045113.png)
[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenuifoliside A is a bioactive oligosaccharide ester extracted from the roots of Polygala tenuifolia, a traditional medicinal plant used in China and Korea. This compound has garnered attention due to its neuroprotective, anti-apoptotic, and anti-depressant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tenuifoliside A can be synthesized through a series of chemical reactions involving the esterification of specific oligosaccharides. The process typically involves the use of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) to monitor the hydrolytic kinetics and degradation mechanisms .
Industrial Production Methods: Industrial production of Tenuifoliside A involves the extraction from Polygala tenuifolia roots, followed by purification using chromatographic techniques. The compound is then isolated and characterized to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: Tenuifoliside A undergoes various chemical reactions, including hydrolysis, isomerization (cis-trans isomerism, keto-enol tautomerism, and optical isomerism), and esterification .
Common Reagents and Conditions: The hydrolytic reactions are typically carried out in aqueous solutions with varying pH levels. The stability of Tenuifoliside A is influenced by temperature and pH, with higher degradation rates observed under alkaline conditions .
Major Products Formed: The primary degradation products of Tenuifoliside A include various isomers and hydrolyzed fragments, which are identified using UHPLC-Q-TOF/MS .
Scientific Research Applications
Tenuifoliside A has a wide range of scientific research applications:
Mechanism of Action
Tenuifoliside A exerts its effects through multiple molecular targets and pathways:
Neuroprotection: It promotes cell proliferation and neurite outgrowth by activating the ERK/CREB/BDNF signaling pathway.
Anti-depressant Activity: The compound enhances the phosphorylation of extracellular signal-regulated kinase (ERK) and Akt, which are crucial for neural differentiation.
Anti-apoptotic Effects: Tenuifoliside A reduces corticosterone-induced neuron damage by modulating the PI3K/AKT and MEK/ERK/CREB pathways.
Comparison with Similar Compounds
Tenuifoliside A is compared with other oligosaccharide esters such as Tenuifoliside B and 3,6’-disinapoylsucrose:
Tenuifoliside B: Similar to Tenuifoliside A, it is an oligosaccharide ester with neuroprotective properties but differs in its specific esterification pattern.
3,6’-disinapoylsucrose: Another oligosaccharide ester from Polygala tenuifolia, known for its neuroprotective effects and similar degradation mechanisms.
Tenuifoliside A stands out due to its unique combination of neuroprotective, anti-apoptotic, and anti-depressant activities, making it a valuable compound for further research and therapeutic development .
Properties
Molecular Formula |
C31H38O17 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-3-yl] 4-hydroxybenzoate |
InChI |
InChI=1S/C31H38O17/c1-41-18-10-15(11-19(42-2)27(18)43-3)4-9-22(35)44-13-21-23(36)25(38)26(39)30(45-21)48-31(14-33)28(24(37)20(12-32)47-31)46-29(40)16-5-7-17(34)8-6-16/h4-11,20-21,23-26,28,30,32-34,36-39H,12-14H2,1-3H3/b9-4+/t20-,21+,23+,24-,25-,26+,28+,30+,31+/m0/s1 |
InChI Key |
VOZDDCMEFRAJHD-XMPZFKQGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@]3([C@@H]([C@H]([C@@H](O3)CO)O)OC(=O)C4=CC=C(C=C4)O)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C4=CC=C(C=C4)O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


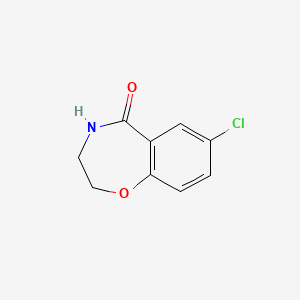



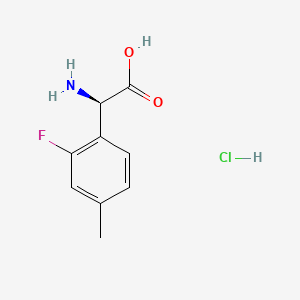
![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)

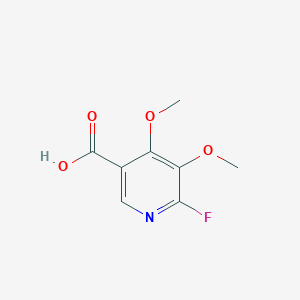
![6-(4-Methylbenzyl)spiro[imidazo[1,5-a]imidazole-7,4'-piperidin]-5(6h)-one](/img/structure/B14045073.png)
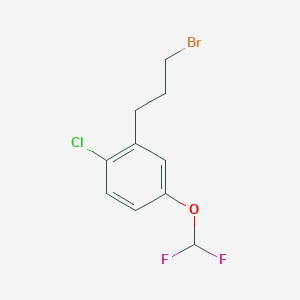
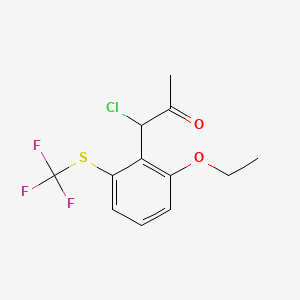
![2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine](/img/structure/B14045099.png)


